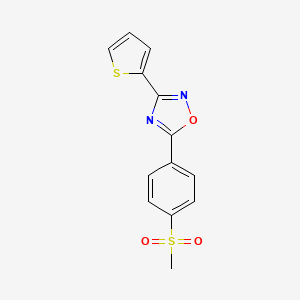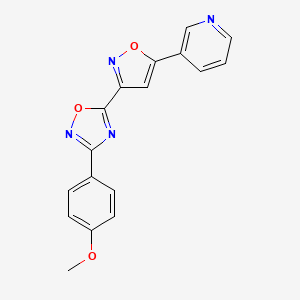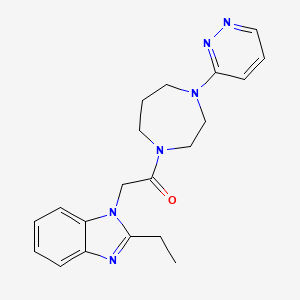![molecular formula C15H17N5O B7173914 3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-5-propyl-1,2,4-oxadiazole](/img/structure/B7173914.png)
3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-5-propyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-5-propyl-1,2,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a 3,5-dimethylpyrazol-1-yl group and a propyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-5-propyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyridine and pyrazole derivatives. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals for treating various diseases.
Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-5-propyl-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Pyridine derivatives: Compounds containing pyridine rings with various substituents.
Uniqueness: 3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-5-propyl-1,2,4-oxadiazole stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-4-5-14-17-15(19-21-14)12-6-7-13(16-9-12)20-11(3)8-10(2)18-20/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSWNPOJZSGXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CN=C(C=C2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-[5-[(cyclohexylcarbamoylamino)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7173835.png)

![N-cyclohexyl-2-[5-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7173851.png)

![3-[(5-Cyclohex-3-en-1-yl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7173879.png)
![[3-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-phenylmethanone](/img/structure/B7173896.png)
![N-[1-(2,6-difluorophenyl)-2-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide](/img/structure/B7173898.png)

![6-[3-(2-Anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B7173906.png)
![3-(4-Fluoro-3-methylphenyl)-5-[1-(oxan-2-ylmethoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B7173908.png)
![7-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7173931.png)
![3-(4-Methylsulfonylphenyl)-5-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7173932.png)
![5-[(3-Fluoro-4-methoxyphenyl)methyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7173934.png)

